AM-630 (CAS 164178-33-0), also known as 6-Iodopravadoline, is a potent, aminoalkylindole-derived inverse agonist and antagonist highly selective for the Cannabinoid Receptor 2 (CB2). In pharmacological procurement, it is primarily sourced to isolate peripheral immune, inflammatory, and nociceptive pathways from the central nervous system (CNS) effects mediated by Cannabinoid Receptor 1 (CB1). Exhibiting a baseline binding affinity (Ki) of 31.2 nM for CB2, AM-630 serves as a critical structural and functional baseline in cannabinoid research, particularly when evaluating the receptor specificity of synthetic indole-based agonists [1]. Its distinct physicochemical profile, including strict requirements for organic solvent formulation, and its specific metabolic stability profile make it a non-interchangeable reagent in advanced in vitro and in vivo assay designs.
Substituting AM-630 with other cannabinoid antagonists compromises experimental integrity across multiple dimensions. Replacing it with non-selective agents or CB1-selective antagonists (such as AM-251 or rimonabant) introduces confounding CNS activity, invalidating peripheral immune or pain models [1]. Furthermore, substituting AM-630 with the highly potent CB2 antagonist SR144528 alters the chemical scaffold from an aminoalkylindole to a diarylpyrazole, which fails to control for scaffold-specific off-target effects when studying indole-derived cannabinoid agonists (e.g., the JWH series) [2]. Finally, utilizing closely related structural analogs like BML-190 introduces severe metabolic instability, as the amide bond in BML-190 is subject to rapid hydrolysis in microsomal assays, unlike the stable carbonyl linkage in AM-630 [3].
The primary procurement driver for AM-630 is its ability to isolate CB2 pathways from CB1 activity. AM-630 demonstrates a Ki of 31.2 nM for CB2, with a 165-fold selectivity over CB1 [1]. If a non-selective antagonist or a CB1-selective agent like AM-251 (Ki = 7.5 nM for CB1) is procured instead, researchers risk confounding peripheral immune or inflammatory data with CNS-mediated effects. AM-630 effectively blocks CB2 activation without triggering the central motor or psychoactive pathways associated with CB1 [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | AM-630: CB2 Ki = 31.2 nM (165-fold selectivity over CB1) |
| Comparator Or Baseline | AM-251: CB1-selective antagonist |
| Quantified Difference | AM-630 provides >160x preference for CB2, completely inverting the selectivity profile of AM-251 |
| Conditions | In vitro radioligand binding assays |
Procuring AM-630 ensures the strict isolation of peripheral CB2 activity from central CB1-mediated neurological effects in complex biological models.
For prolonged in vitro assays or in vivo dosing, metabolic degradation limits the utility of many synthetic cannabinoids. AM-630 features a methoxyphenyl methanone (carbonyl) linkage, which demonstrates significantly higher resistance to microsomal cleavage compared to the amide bond found in the closely related analog BML-190 [1]. While BML-190 undergoes rapid morpholinyl ring opening and amide hydrolysis in rat liver microsomes, AM-630 maintains structural integrity, ensuring sustained CB2 antagonism without the rapid accumulation of confounding downstream metabolites [1].
| Evidence Dimension | Microsomal structural stability (linkage cleavage) |
| Target Compound Data | AM-630: Stable methoxyphenyl methanone (carbonyl) linkage |
| Comparator Or Baseline | BML-190: Highly susceptible amide bond |
| Quantified Difference | AM-630 prevents the rapid amide hydrolysis and subsequent degradation observed in BML-190 |
| Conditions | Rat liver microsome incubation |
Procuring AM-630 over amide-linked analogs prevents premature compound degradation, ensuring reliable dosing and sustained receptor blockade in metabolic or in vivo models.
When validating the receptor specificity of indole-derived cannabinoid agonists (such as the JWH series or WIN 55,212-2), selecting a structurally matched antagonist is critical to control for scaffold-specific off-target effects. While SR144528 is a highly potent CB2 antagonist, it is a diarylpyrazole [1]. Procuring AM-630, an aminoalkylindole, provides a structurally homologous baseline that isolates receptor-mediated activity from pyrazole-specific artifacts, ensuring that the observed antagonism is purely a function of receptor blockade rather than chemotype mismatch [1].
| Evidence Dimension | Chemical Scaffold Homology |
| Target Compound Data | AM-630: Aminoalkylindole core |
| Comparator Or Baseline | SR144528: Diarylpyrazole core |
| Quantified Difference | AM-630 shares the indole core of common synthetic agonists, whereas SR144528 introduces a distinct pyrazole chemotype |
| Conditions | Assay design for JWH-series or WIN-series agonist validation |
Buyers testing indole-based synthetic cannabinoids must procure AM-630 to ensure that observed antagonistic effects are receptor-mediated rather than artifacts of introducing a foreign pyrazole scaffold.
AM-630 is highly lipophilic, presenting specific handling and formulation requirements for laboratory workflows. It is virtually insoluble in aqueous buffers but achieves a solubility of approximately 25 mg/mL in dimethyl sulfoxide (DMSO) and 2.5 mg/mL in ethanol with gentle warming . This necessitates the procurement of appropriate organic co-solvents and the strict inclusion of matched vehicle controls (e.g., DMSO ≤ 0.1% final concentration) in all in vitro cell culture assays to prevent solvent-induced cytotoxicity .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | AM-630: ~25 mg/mL in DMSO |
| Comparator Or Baseline | Aqueous media: Insoluble |
| Quantified Difference | Requires 100% organic solvent for primary stock preparation |
| Conditions | Standard laboratory stock solution preparation at 25°C |
Understanding these solubility constraints is essential for procurement teams to simultaneously source compatible analytical-grade solvents and design viable vehicle-control protocols.
AM-630 is the correct choice for laboratories mapping the structure-activity relationships of aminoalkylindole agonists (such as WIN 55,212-2 or the JWH series). Its matched indole scaffold ensures that any observed blockade of the agonist is due to competitive CB2 receptor antagonism, rather than off-target effects introduced by structurally dissimilar antagonists like the pyrazole SR144528 [1].
Due to its stable methoxyphenyl methanone (carbonyl) linkage, AM-630 is highly indicated for extended in vitro metabolic assays and in vivo pharmacokinetic studies. It avoids the rapid amide hydrolysis and morpholinyl ring opening that degrade closely related analogs like BML-190, ensuring sustained exposure during testing [2].
AM-630 is essential for procurement in pain and immunology research where CB2-mediated peripheral effects must be strictly isolated from CB1-mediated central nervous system activity. Its 165-fold selectivity over CB1 guarantees that anti-inflammatory or analgesic readouts are not confounded by psychoactive or central motor interference [3].
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